Sodium 3-bromo-4-methoxybenzene-1-sulfinate
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Overview
Description
Sodium 3-bromo-4-methoxybenzene-1-sulfinate: is an organic compound with the molecular formula C7H6BrNaO3S. It is a sodium salt derivative of benzene, characterized by the presence of a bromine atom, a methoxy group, and a sulfonate group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-methoxybenzene. The reaction is carried out by treating 3-bromo-4-methoxybenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors, and the final product is purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromo-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The sulfonate group can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with catalysts like palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Boron reagents and palladium catalysts are typically employed.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include sulfonic acids or sulfonates.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Chemistry: Sodium 3-bromo-4-methoxybenzene-1-sulfinate is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules through coupling reactions and other transformations .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as an intermediate in the production of drugs and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of sodium 3-bromo-4-methoxybenzene-1-sulfinate involves its participation in various chemical reactions. The bromine atom and the sulfonate group are key functional groups that facilitate these reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction being carried out .
Comparison with Similar Compounds
- Sodium 4-bromo-3-methoxybenzene-1-sulfinate
- Sodium 4-methoxybenzene-1-sulfinate
- Sodium 3-bromo-4-methoxybenzenesulfonate
Comparison: Sodium 3-bromo-4-methoxybenzene-1-sulfinate is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in coupling reactions and the synthesis of complex molecules .
Biological Activity
Sodium 3-bromo-4-methoxybenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound features a bromine atom and a methoxy group attached to a benzene ring, along with a sulfinate functional group. The compound is typically synthesized through the sulfonation of 3-bromo-4-methoxybenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt form.
Synthesis Reaction Overview:
Reaction Type | Reagent | Conditions |
---|---|---|
Substitution | Sodium iodide | Acetone |
Oxidation | Hydrogen peroxide | Varies |
Reduction | Sodium borohydride | Varies |
Biological Mechanisms
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can lead to significant modifications in cellular pathways, making the compound a candidate for therapeutic applications. The specific mechanisms of action are still under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Properties : Initial studies suggest that it may inhibit the proliferation of cancer cells, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:
Study 1: Antimicrobial Activity
A study assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
Mycobacterium abscessus | 4 |
Mycobacterium smegmatis | 6 |
Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values were reported as follows:
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |
HeLa (Cervical Cancer) | 0.150 |
A549 (Lung Cancer) | 0.200 |
Discussion
The biological activity of this compound suggests its potential utility in drug development. Its unique structural features allow for diverse interactions within biological systems, which may lead to novel therapeutic applications. Further studies are essential to fully understand its mechanisms of action and to explore its efficacy in clinical settings.
Properties
Molecular Formula |
C7H6BrNaO3S |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
sodium;3-bromo-4-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H7BrO3S.Na/c1-11-7-3-2-5(12(9)10)4-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
KALVIJUJTGIDQU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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